Product packaging for 2-Methoxybut-3-enoic acid(Cat. No.:CAS No. 1035816-01-3)

2-Methoxybut-3-enoic acid

Cat. No.: B13451903
CAS No.: 1035816-01-3
M. Wt: 116.11 g/mol
InChI Key: OYVQYVPEQYANHS-UHFFFAOYSA-N
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Description

2-Methoxybut-3-enoic acid is a high-purity chemical intermediate designed for advanced research and development applications. This unsaturated carboxylic acid, characterized by its methoxy and carboxylic acid functional groups, serves as a valuable scaffold in organic and medicinal chemistry. Its structure is analogous to other researched but-3-enoic acid derivatives, such as 2-amino-4-methoxy-cis-but-3-enoic acid, which is investigated for its interaction with biological targets like S-adenosylmethionine synthase . Similarly, (R)-2-methylbut-3-enoic acid demonstrates the importance of chiral centers in this chemical class for producing stereospecific pharmaceuticals . Researchers can utilize this compound as a key starting material in synthesizing complex molecules, exploring its potential in drug discovery programs, and developing novel compounds. As with related substances, it is typically a solid at room temperature . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and handle the compound in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B13451903 2-Methoxybut-3-enoic acid CAS No. 1035816-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxybut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-4(8-2)5(6)7/h3-4H,1H2,2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVQYVPEQYANHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Dynamics of 2 Methoxybut 3 Enoic Acid Derivatives

Intrinsic Reactivity Profile and Mechanistic Investigations

2-Methoxybut-3-enoic acid and its derivatives are characterized by a unique structural framework that dictates their reactivity. The molecule contains several reactive sites: a carboxylic acid group, a carbon-carbon double bond (alkene), and a methoxy (B1213986) group attached to a vinylic carbon, forming an enol ether. The conjugated system of the double bond and the carbonyl group influences the molecule's electronic properties and susceptibility to various transformations.

The presence of the methoxy group at the 2-position and the double bond at the 3-position creates a conjugated system that is susceptible to both electrophilic and nucleophilic attacks. The enol ether functionality is particularly sensitive to acidic conditions, which can lead to hydrolysis.

Mechanistic studies have explored the reactivity of related compounds. For instance, the naturally occurring toxin L-2-amino-4-methoxy-trans-3-butenoic acid has been shown to irreversibly inhibit certain enzymes through a mechanism involving the formation of a Schiff base, followed by isomerization to create a reactive Michael acceptor that alkylates an active site residue. ebi.ac.uk This highlights the potential for the butenoic acid backbone to participate in complex biological and chemical transformations.

Computational studies, such as those using molecular electron density theory, have been employed to investigate the mechanisms of reactions involving butenoate structures, like the [3+2] cycloaddition reactions. rsc.org These theoretical approaches provide insights into the electronic rearrangements that occur during these transformations.

Functional Group Interconversions and Advanced Derivatization Strategies

The multiple functional groups within this compound derivatives allow for a wide range of interconversions and derivatization strategies, enabling the synthesis of diverse and complex molecules.

The alkene and carboxylic acid functionalities are prime targets for oxidation and reduction reactions.

Oxidation: The double bond can be subjected to various oxidation reactions. For instance, ozonolysis can cleave the double bond, leading to the formation of aldehydes or carboxylic acids depending on the workup conditions. escholarship.org Peracids, such as m-chloroperbenzoic acid (mCPBA), can epoxidize the double bond to form an epoxide ring. imperial.ac.uk The carboxylic acid group itself is generally resistant to further oxidation under mild conditions.

Reduction: The α,β-unsaturated system is susceptible to reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce the carbon-carbon double bond to yield the corresponding saturated methoxybutanoic acid. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to a primary alcohol. The choice of reducing agent allows for selective transformation of either the double bond or the carboxylic acid. vanderbilt.edu

Table 1: Selected Oxidation and Reduction Reactions

Reaction Type Reagent(s) Functional Group Targeted Product Type
Oxidation O₃, then DMS or Zn/H₂O Alkene Aldehyd/Ketone
Oxidation KMnO₄ (cold, dilute) Alkene Diol
Oxidation mCPBA Alkene Epoxide
Reduction H₂, Pd/C Alkene Saturated Alkane
Reduction NaBH₄ Carbonyl (in esters/ketones) Alcohol

The structure of this compound allows for both nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution: The carboxylic acid can be converted into a better leaving group, such as an acyl chloride or an anhydride, which can then undergo nucleophilic acyl substitution with various nucleophiles like alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. Additionally, in derivatives where a leaving group is present at the 4-position (allylic position), nucleophilic substitution can occur. For example, ethyl (2E)-4-bromo-3-alkoxybut-2-enoates react with phenols in the presence of a base to yield 4-aryloxy derivatives. yu.edu.jo

Electrophilic Substitution: While the double bond is generally electron-rich and susceptible to electrophilic addition, electrophilic substitution on the carbon backbone is less common. However, the aromatic rings in derivatives containing phenyl groups can undergo typical electrophilic aromatic substitution reactions. beilstein-journals.org

Reactivity of the Methoxy Group: The methoxy group, as part of an enol ether, is a key reactive site. Under acidic conditions, the oxygen of the methoxy group can be protonated, making the vinylic carbon susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of a β-keto acid, which may subsequently decarboxylate. stackexchange.com This reactivity is a crucial aspect of the chemistry of these compounds.

The carboxylic acid functionality of this compound is a versatile handle for the synthesis of a variety of derivatives.

Esterification: The most common reaction of the carboxylic acid group is esterification. This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. vulcanchem.com This method is used to produce various esters, which can serve as important intermediates in organic synthesis. For example, methyl (E)-3-methoxy-2-butenoate is synthesized by the esterification of the corresponding acid.

Amide Synthesis: Amides can be prepared by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly form the amide bond between the carboxylic acid and an amine.

Other Derivatives: Other carboxylic acid derivatives, such as anhydrides and thioesters, can also be synthesized using standard synthetic methodologies. The conversion to these derivatives alters the reactivity of the carbonyl group and provides access to a wider range of chemical transformations.

A study demonstrated the synthesis of various 4-substituted-3-alkoxy-2-butenoic acid esters through the reaction of ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with phenols or naphthols. yu.edu.jo These esters were then further reacted with hydrazine (B178648) hydrate (B1144303) to produce pyrazol-3-one derivatives. yu.edu.jo

Table 2: Synthesis of Carboxylic Acid Derivatives

Derivative Reagents General Conditions
Esters Alcohol, Acid Catalyst (e.g., H₂SO₄) Reflux
Amides 1. SOCl₂ or (COCl)₂ 2. Amine 1. Reflux 2. Room Temperature
Acyl Halides SOCl₂ or PBr₃ Reflux

The conjugated π-system in this compound and its derivatives makes them suitable substrates for cycloaddition and Michael addition reactions.

Cycloaddition Reactions: These reactions involve the formation of a cyclic product from two or more unsaturated molecules. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile to form a six-membered ring. fiveable.me While this compound itself is a dienophile, related butenoic and dienoic esters have been studied in cycloaddition reactions. researchgate.net The stereochemistry and regioselectivity of these reactions are often highly controlled, making them powerful tools in synthesis. libretexts.org The presence of the methoxy group can influence the electronic nature of the double bond, affecting its reactivity as a dienophile. academie-sciences.fr

Michael Addition: The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In the case of this compound derivatives, the β-carbon of the conjugated system is electrophilic and can be attacked by a wide range of soft nucleophiles, known as Michael donors. masterorganicchemistry.com These donors include enolates, amines, and thiols. youtube.com The reaction proceeds via a 1,4-addition mechanism, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. masterorganicchemistry.com This reaction is a versatile method for carbon-carbon bond formation and is widely used in organic synthesis. organic-chemistry.org

Hydrolysis Reactions of Enol Ether Precursors and Their Products

The enol ether functionality in this compound and its derivatives is susceptible to hydrolysis, particularly under acidic conditions. This reaction is a key transformation and can be used strategically in synthesis.

The mechanism of acid-catalyzed hydrolysis involves the protonation of the α-carbon of the enol ether, which is nucleophilic. stackexchange.com This is followed by the attack of water on the resulting oxonium ion to form a hemiacetal intermediate. stackexchange.com The hemiacetal then breaks down to yield a carbonyl compound (in this case, a β-keto acid) and methanol. stackexchange.com The resulting β-keto acid may be unstable and undergo subsequent decarboxylation.

This hydrolysis has been utilized in the synthesis of biologically important molecules. For instance, (S)-aspartate semi-aldehyde, a key intermediate in lysine (B10760008) biosynthesis, was synthesized via the hydrolysis of its enol ether precursor, (S)-2-amino-4-methoxybut-3-enoic acid. researchgate.net This demonstrates the utility of the enol ether as a protecting group for a carbonyl function that can be unmasked under specific conditions. organic-chemistry.org

In-depth Analysis of this compound: A Review of its Spectroscopic and Chromatographic Properties

A comprehensive review of the scientific literature reveals a notable absence of detailed experimental data for the specific chemical compound this compound. While numerous studies focus on related isomers, such as 2-methoxybut-2-enoic acid and 4-methoxybut-2-enoic acid, and their derivatives, specific and verifiable information regarding the spectroscopic and chromatographic characterization of this compound remains elusive.

This article aims to address the current state of knowledge by outlining the standard analytical techniques that would be employed for the characterization of this compound, while clearly stating that no specific experimental data for this compound has been found in the public domain.

Spectroscopic Characterization and Structural Elucidation of Methoxybutenoic Acids

The definitive identification and structural confirmation of a novel or synthesized organic compound like 2-Methoxybut-3-enoic acid would fundamentally rely on a combination of modern spectroscopic techniques.

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would provide crucial information about the connectivity of the atoms.

Expected ¹H NMR Data for this compound: A hypothetical data table is presented below for illustrative purposes, as no experimental data has been reported.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
H (on C4, vinyl)~5.2 - 6.0Multiplet
H (on C3, vinyl)~5.2 - 6.0Multiplet
H (on C2)~4.0 - 4.5Doublet of doublets
OCH₃~3.5 - 3.8Singlet
COOH~10 - 13Singlet (broad)

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying the number of unique carbon environments and their electronic nature.

Expected ¹³C NMR Data for this compound: This table is hypothetical due to the absence of published experimental data.

Carbon Expected Chemical Shift (ppm)
C1 (COOH)~170 - 180
C2~75 - 85
C3~130 - 140
C4~115 - 125
OCH₃~55 - 60

For unambiguous assignment, especially in cases of spectral overlap, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These experiments would reveal proton-proton and proton-carbon correlations, confirming the structural assembly of this compound.

HRMS is critical for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound (C₅H₈O₃), the expected exact mass would be calculated and compared against the experimental value.

Expected HRMS Data for this compound: This represents a theoretical calculation as no experimental data is available.

Ion Calculated Mass-to-Charge Ratio (m/z)
[M+H]⁺117.05462
[M+Na]⁺139.03656
[M-H]⁻115.03999

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen) in a compound. The experimental percentages would be compared with the theoretical values calculated from the molecular formula C₅H₈O₃ to confirm its elemental composition.

Theoretical Elemental Composition of this compound:

Element Percentage (%)
Carbon (C)51.72
Hydrogen (H)6.94
Oxygen (O)41.34

Chromatographic techniques are vital for assessing the purity of a sample and for separating it from isomers or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC would be the method of choice for analyzing the purity of this compound. A reversed-phase column with a mobile phase consisting of a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) would likely be employed. The retention time would be a key characteristic for its identification under specific chromatographic conditions.

Gas Chromatography (GC): For GC analysis, the carboxylic acid would typically need to be derivatized, for instance, by converting it to a more volatile ester (e.g., a methyl or ethyl ester), to prevent issues with peak tailing and to ensure good chromatographic performance.

Isomeric Separation: The separation of this compound from its isomers, such as (E/Z)-2-methoxybut-2-enoic acid or 4-methoxybut-2-enoic acid, would represent a significant analytical challenge. Chiral chromatography would be necessary if enantiomers of this compound were to be separated. The development of a specific chromatographic method would require careful optimization of the stationary and mobile phases.

Computational and Theoretical Chemistry Studies of 2 Methoxybut 3 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its stability and reactivity. Density Functional Theory (DFT) is a widely employed method for such investigations, often utilizing functionals like B3LYP or PBE1PBE in conjunction with basis sets such as 6-311++G(d,p) to provide a balance of accuracy and computational cost. scielo.brbiointerfaceresearch.comcdnsciencepub.com

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more reactive.

In a molecule like 2-Methoxybut-3-enoic acid, the HOMO is expected to be localized primarily on the carbon-carbon double bond (the π-system), while the LUMO may be associated with the π* orbital of the carbonyl group. The methoxy (B1213986) group, being electron-donating, would likely raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack at the double bond.

Natural Bond Orbital (NBO) analysis is another powerful tool that would be used to study the delocalization of electron density and intramolecular interactions, such as hyperconjugation. biointerfaceresearch.com This analysis provides a more intuitive chemical picture of bonding and stability. For instance, NBO analysis could quantify the interaction between the oxygen lone pairs of the methoxy group and the adjacent σ* and π* orbitals.

To illustrate the type of data generated, the following table presents calculated electronic properties for a related unsaturated carboxylic acid, vinylacetic acid, and a methoxy-substituted acid, methoxyacetic acid. These values provide a baseline for what might be expected for this compound.

PropertyVinylacetic Acid (Illustrative)Methoxyacetic Acid (Illustrative)
HOMO Energy (eV)-7.2-7.5
LUMO Energy (eV)-0.8-0.5
HOMO-LUMO Gap (eV)6.47.0
Dipole Moment (Debye)1.82.5
Note: These values are representative and would be specifically calculated for this compound in a dedicated study.

Conformational Analysis and Energy Minima Studies

The flexibility of this compound arises from the rotation around several single bonds: the C-C bond between the chiral center and the vinyl group, the C-C bond between the chiral center and the carboxyl group, the C-O bond of the methoxy group, and the C-O bond of the carboxylic acid. This rotational freedom leads to various conformers, each with a distinct energy.

Conformational analysis aims to identify the most stable conformers, which are those residing at energy minima on the potential energy surface. Computational methods can systematically explore the conformational space by rotating the dihedral angles of the rotatable bonds and calculating the energy of each resulting geometry. The most stable conformers are the ones that will be most populated at a given temperature and will therefore dominate the molecule's observed properties.

For unsaturated carboxylic acids, intramolecular hydrogen bonding can play a significant role in determining the most stable conformation. nih.gov In this compound, a hydrogen bond could potentially form between the carboxylic acid proton and the oxygen of the methoxy group, leading to a cyclic-like structure. The stability of such a conformation would depend on the ring strain versus the strength of the hydrogen bond.

The relative energies of the different conformers are typically calculated with a high level of theory (e.g., DFT or MP2) after an initial, less computationally expensive molecular mechanics or semi-empirical search. The results of a conformational analysis are usually presented as a potential energy surface or a table of the lowest energy conformers and their relative energies.

Below is an illustrative table of relative energies for different conformers of a generic unsaturated carboxylic acid.

ConformerDihedral Angle (O=C-C=C)Relative Energy (kcal/mol)
A (Global Minimum)~0° (s-cis)0.00
B~180° (s-trans)1.5
C (Gauche)~60°3.2
Note: This table is for illustrative purposes. A full conformational analysis of this compound would involve multiple dihedral angles.

Prediction of Spectroscopic Properties through Computational Models

Computational models are highly effective in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the identity of a synthesized compound and for interpreting experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. liverpool.ac.ukresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the most common approach. faccts.de Calculations are performed on the optimized geometries of the most stable conformers, and the predicted chemical shifts are often averaged based on the Boltzmann population of each conformer. For this compound, the chemical shifts would be sensitive to the electronic environment of each nucleus. For instance, the protons of the vinyl group would show characteristic shifts, and the methoxy protons would appear as a singlet. The chiral center's proton and carbon would have shifts influenced by the adjacent functional groups.

Infrared Spectroscopy: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies of the molecule. These frequencies correspond to the different vibrational modes, such as stretching, bending, and wagging of the chemical bonds. DFT calculations can predict these frequencies with good accuracy, although a scaling factor is often applied to better match experimental data. For this compound, characteristic vibrational frequencies would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the vinyl group, and the C-O stretches of the methoxy and carboxylic acid groups.

The following table provides an example of predicted vs. experimental vibrational frequencies for a related unsaturated carboxylic acid.

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch35803570
C=O stretch17301725
C=C stretch16501645
C-O stretch12501240
Note: These are representative values. Specific predictions for this compound would require dedicated calculations.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. rsc.org For this compound, this could involve studying reactions such as additions to the double bond, esterification of the carboxylic acid, or reactions involving the methoxy group.

To predict a reaction mechanism, a potential energy surface is mapped out, connecting reactants to products via one or more transition states and intermediates. The structures of the transition states are located and their energies are calculated. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which determines the reaction rate.

For example, the addition of an electrophile to the double bond of this compound could be studied. Computational methods could determine whether the reaction proceeds via a concerted or a stepwise mechanism and could predict the regioselectivity (i.e., which carbon of the double bond the electrophile adds to). The influence of the methoxy and carboxylic acid groups on the stability of any potential carbocation intermediates would be a key factor. frontiersin.org

The study of reaction mechanisms also involves the analysis of the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting the transition state to the reactants and products. This confirms that the located transition state indeed connects the intended species.

An illustrative table for a hypothetical reaction of this compound is presented below.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate+5.6
Products-10.8
Note: This table represents a generic reaction profile and is purely illustrative.

Applications of 2 Methoxybut 3 Enoic Acid in Advanced Organic Synthesis

Role as a Chiral Building Block in Enantioselective Synthesis

While information on the direct use of 2-methoxybut-3-enoic acid as a chiral building block is limited, its amino derivative, L-2-amino-4-methoxy-trans-3-butenoic acid, serves as a notable example of a chiral precursor in enantioselective synthesis. nih.gov This dehydroamino acid has been identified as a toxin and a metabolite with inhibitory effects on various enzymes. nih.gov The presence of a chiral center at the alpha-carbon allows for its use in the stereocontrolled synthesis of more complex chiral molecules. The stereochemistry of this building block is crucial for its biological activity and its applications in the synthesis of bioactive compounds. nih.gov

Utilization in the Construction of Complex Molecular Architectures

Derivatives of this compound are instrumental in building complex molecular frameworks. For instance, ethyl (2E)-4-bromo-3-methoxybut-2-enoate, a structurally related compound, participates in nucleophilic substitution reactions where phenols can displace the bromide at the 4-position to create aryloxy derivatives. This reactivity highlights the potential of methoxybutenoic acid derivatives to be incorporated into larger, more complex structures.

Furthermore, these compounds can serve as precursors to polyketides, a class of natural products known for their complex and biologically active structures. ub.eduacs.org The synthesis of fragments of marine natural products like Phormidolides B-D involves the use of building blocks derived from similar unsaturated methoxy (B1213986) acids. ub.eduacs.org

Implementation in Protective Group Chemistry, specifically for Hydroxy Functionalities

Protecting groups are essential in multi-step organic synthesis to prevent unwanted reactions of sensitive functional groups. organic-chemistry.orglibretexts.org While this compound itself is not a standard protecting group, its structural motifs are found in commonly used protecting groups for hydroxy functionalities. For example, the methoxymethyl (MOM) ether is a well-established protecting group for alcohols, offering stability under basic and reductive conditions and being readily cleaved under acidic conditions. uwindsor.ca

The esterification of a hydroxyl group with a carboxylic acid is a fundamental protection strategy. Although direct use of this compound for this purpose is not widely documented, the principle of forming an ester to mask the reactivity of an alcohol is a cornerstone of protective group chemistry. organic-chemistry.org The stability and cleavage conditions of such a potential protecting group would need to be evaluated for its synthetic utility.

Precursor and Intermediate Utility in the Total Synthesis of Natural Products and Bioactive Molecules

Derivatives of this compound have demonstrated significant utility as precursors and intermediates in the total synthesis of natural products and bioactive molecules. A key example is the use of (E)-((4-bromo-3-methoxybuta-1,3-dien-2-yl)oxy)trimethylsilane in the synthesis of a fragment of the marine natural product Phormidolide D. acs.org This highlights the role of methoxybutenoic acid derivatives in constructing complex polyhydroxylated chains found in many marine macrolides. acs.orgub.edu

Development of Novel Heterocyclic Compounds from Methoxybutenoic Acid Derivatives

Heterocyclic compounds are a major class of organic molecules with diverse biological activities. nih.govdrugbank.comdrugbank.com Derivatives of this compound can serve as valuable starting materials for the synthesis of novel heterocyclic systems. For example, ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoates, synthesized from ethyl (2E)-4-bromo-3-alkoxybut-2-enoate, can be treated with hydrazine (B178648) hydrate (B1144303) to afford new pyrazol-3-one derivatives. yu.edu.jo Pyrazoles are a well-known class of heterocycles with a wide range of pharmacological properties.

The reactivity of the double bond and the functional groups in methoxybutenoic acid derivatives allow for various cyclization strategies to form different heterocyclic rings. clockss.org This versatility makes them attractive scaffolds for combinatorial chemistry and the development of new drug candidates. nih.gov

Data Tables

Table 1: Representative Derivatives of this compound and their Applications

DerivativeApplicationReference
L-2-amino-4-methoxy-trans-3-butenoic acidChiral building block in enantioselective synthesis nih.gov
Ethyl (2E)-4-bromo-3-methoxybut-2-enoateIntermediate for complex molecular architectures
(E)-((4-bromo-3-methoxybuta-1,3-dien-2-yl)oxy)trimethylsilanePrecursor in the total synthesis of Phormidolide D acs.org
Ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoatesPrecursors for pyrazol-3-one derivatives yu.edu.jo

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For 2-methoxybut-3-enoic acid and its analogs, future research could focus on several key areas to enhance sustainability.

One promising approach is the utilization of bio-based feedstocks. For instance, the industrial synthesis of related α,β-unsaturated carboxylic acids is exploring the use of polyhydroxybutyrate (B1163853) (PHB) depolymerization through thermolytic distillation, which can achieve high efficiency in recovering crotonic acid, a structural precursor. smolecule.com Adapting such bio-based production methods for this compound could significantly reduce the reliance on petrochemical starting materials.

Furthermore, the development of continuous-flow systems for the synthesis of this compound presents an opportunity for greener processing. Continuous-flow oxidation has been successfully employed for the synthesis of crotonic acid from crotonaldehyde (B89634) with high yields and minimal byproducts. smolecule.com Applying this technology to the synthesis of this compound could lead to safer, more efficient, and scalable industrial production.

Exploration of Novel Reactivity Patterns under Catalytic Conditions

The unique structural features of this compound, including the methoxy (B1213986) group and the carbon-carbon double bond, suggest a rich and varied reactivity that is yet to be fully explored. Future research should investigate its behavior under various catalytic conditions to uncover novel transformations.

The rhodium-catalyzed conjugate addition of organoboron reagents is a powerful tool for carbon-carbon bond formation and has been applied to related dihydropyranones. bath.ac.uk Investigating the rhodium-catalyzed reactions of this compound could unveil new synthetic pathways to complex molecules.

Additionally, the study of cycloaddition reactions, such as the [3+2] cycloaddition, which is a known reaction for similar structures, could lead to the synthesis of novel heterocyclic compounds. uchicago.edu The reactivity of the double bond in this compound in such reactions warrants further investigation.

Chemoenzymatic Synthesis Approaches for Stereocontrol

Achieving stereocontrol in the synthesis of chiral molecules is a significant challenge in organic chemistry. Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a powerful solution. For this compound, which possesses a chiral center, developing such methods is a key area for future research.

Enzymatic methods can provide excellent stereocontrol in the synthesis of related compounds. For example, a chemo-enzymatic approach using carboxylic acid reductase (CAR) from Mycobacterium sp. has been utilized in the stereoselective production of analogs. smolecule.com The application of similar enzymatic reductions or other enzyme-catalyzed reactions could enable the stereoselective synthesis of the enantiomers of this compound.

Furthermore, lipase-mediated kinetic resolution has been successfully used in the synthesis of precursors to related amino acids. Exploring the use of lipases and other hydrolases for the kinetic resolution of racemic this compound or its derivatives could provide efficient access to enantiomerically pure forms of the compound.

Investigation of Advanced Materials Science Applications

The potential applications of this compound in materials science are largely unexplored. The presence of a polymerizable double bond and a functional carboxylic acid group suggests that this compound could serve as a valuable monomer for the synthesis of novel polymers with unique properties.

Research into the polymerization of this compound could lead to the development of new materials. For instance, its structural relative, 2-methoxycrotonic acid, is used as a monomer for producing polymers with potential applications in hydrogels and adhesives. Investigating the polymerization of this compound could yield polymers with tailored properties for biomedical applications, such as drug delivery systems or tissue engineering scaffolds.

In-depth Mechanistic Studies using Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations. Advanced spectroscopic and computational techniques can provide detailed insights into the reactivity of this compound.

In-depth mechanistic studies on the reactions of this compound are warranted. For example, understanding the mechanism of its reaction with ozone is important for atmospheric chemistry. d-nb.info The formation of a primary ozonide is a well-established initial step in the reaction of ozone with a C=C bond. d-nb.info Detailed kinetic and mechanistic studies of this and other reactions can be performed using advanced spectroscopic methods.

Computational methods, such as docking studies and quantum mechanics/molecular mechanics (QM/MM) calculations, can complement experimental work. These techniques can be used to predict the binding of this compound to biological targets and to model reaction pathways, providing valuable information for the rational design of new catalysts and inhibitors.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methoxybut-3-enoic acid in a laboratory setting?

  • Methodological Answer : Synthesis typically involves α,β-unsaturated ester intermediates followed by selective methoxylation. For example, a Michael addition of methanol to a pre-activated α,β-unsaturated carbonyl precursor (e.g., but-3-enoic acid derivatives) under controlled acidic or basic conditions. Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., THF or DCM), and catalyst selection (e.g., Lewis acids) must be optimized to minimize side reactions like over-alkylation . Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization is critical to isolate the pure compound.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : Compare 1^1H and 13^13C NMR peaks with reference data (e.g., NIST Chemistry WebBook ). Key signals include the vinyl proton (δ 5.8–6.2 ppm, doublet) and methoxy group (δ 3.3–3.5 ppm, singlet).
  • IR : Confirm carbonyl (C=O) stretch at ~1700 cm1^{-1} and methoxy (C-O) at ~1100 cm1^{-1}.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring bond lengths and angles align with DFT-predicted geometries .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under refrigeration (2–8°C) to prevent hydrolysis of the methoxy group or oxidation of the double bond . For long-term storage, consider inert gas purging (argon or nitrogen) to minimize degradation. Conduct periodic stability tests via TLC or HPLC to monitor purity.

Advanced Research Questions

Q. What strategies should be employed to resolve contradictory spectroscopic data when analyzing this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., NMR, HRMS, and X-ray) to confirm assignments. For example, ambiguous 13^13C NMR signals can be clarified via DEPT-135 or HSQC experiments.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian or ORCA software) .
  • Database Consistency : Cross-reference with authoritative databases (e.g., PubChem, NIST) to identify outliers or potential impurities .

Q. How can computational chemistry be integrated into the study of this compound's reactivity?

  • Methodological Answer :

  • Reactivity Prediction : Use molecular dynamics (MD) or density functional theory (DFT) to model reaction pathways (e.g., acid-catalyzed hydrolysis or electrophilic additions). Software like Gaussian or VASP can predict transition states and activation energies .
  • Solvent Effects : Apply COSMO-RS models to simulate solvent interactions and optimize reaction conditions.
  • Validation : Correlate computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Q. What experimental design considerations are critical when studying the kinetic parameters of this compound in reaction mechanisms?

  • Methodological Answer :

  • Variable Control : Maintain constant temperature (e.g., using a thermostated reactor) and pH (buffered solutions) to isolate kinetic effects.
  • Isotopic Labeling : Use deuterated analogs (e.g., this compound-d3_3) to track proton transfer steps via kinetic isotope effects (KIE) .
  • Data Analysis : Apply non-linear regression (e.g., MATLAB or Python’s SciPy) to fit kinetic models (e.g., pseudo-first-order approximations) and calculate rate constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.